molecular formula C8H11NO3 B1171060 (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one CAS No. 183386-20-1

(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one

Cat. No.: B1171060
CAS No.: 183386-20-1
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is a complex organic compound characterized by its unique furo[3,4-d][1,2]oxazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow chemistry and the use of advanced catalytic systems are employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furo[3,4-d][1,2]oxazole derivatives: Compounds with similar ring structures but different substituents.

    Isopropyl-substituted heterocycles: Molecules with isopropyl groups attached to different heterocyclic cores.

Uniqueness

(3aS,6aR)-3-propan-2-yl-6,6a-dihydro-3aH-furo[3,4-d][1,2]oxazol-4-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

183386-20-1

Molecular Formula

C8H11NO3

Molecular Weight

0

Synonyms

Furo[3,4-d]isoxazol-4(3aH)-one, 6,6a-dihydro-3-(1-methylethyl)-, cis- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.